{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine is a synthetic organic compound that features a unique structure with two pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:
Formation of the Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as bromodifluoromethane in the presence of a base.
Coupling of the Pyrazole Rings: The two pyrazole rings are then coupled using a suitable linker, such as a methylene bridge, through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole rings, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can occur at the difluoromethyl group, converting it to a methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Pyrazole N-oxides
Reduction: Methyl-substituted pyrazole derivatives
Substitution: Functionalized pyrazole derivatives
Scientific Research Applications
Chemistry
In chemistry, {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
Mechanism of Action
The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the desired therapeutic or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- {[1-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine
- {[1-(chloromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine
Uniqueness
The presence of the difluoromethyl group in {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs. This makes it particularly valuable in drug design and other applications where these properties are desirable.
Properties
Molecular Formula |
C10H13F2N5 |
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Molecular Weight |
241.24 g/mol |
IUPAC Name |
1-[1-(difluoromethyl)pyrazol-3-yl]-N-[(1-methylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C10H13F2N5/c1-16-7-8(5-14-16)4-13-6-9-2-3-17(15-9)10(11)12/h2-3,5,7,10,13H,4,6H2,1H3 |
InChI Key |
DZKXHLRGDJEQLE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNCC2=NN(C=C2)C(F)F |
Origin of Product |
United States |
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